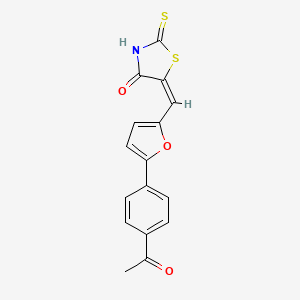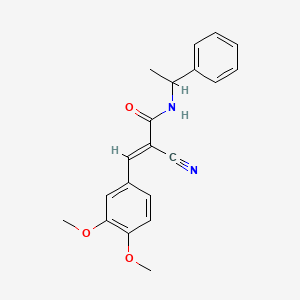![molecular formula C13H12N6OS B10880795 N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10880795.png)
N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group and a diaminopyrimidinyl sulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves a multi-step process:
-
Formation of the Cyanophenyl Intermediate: : The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then converted to the cyanophenyl derivative through a Sandmeyer reaction.
-
Synthesis of the Diaminopyrimidinyl Sulfanyl Intermediate: : The second step involves the synthesis of the 4,6-diaminopyrimidin-2-yl sulfanyl moiety. This can be achieved by reacting a suitable pyrimidine derivative with thiourea under basic conditions to introduce the sulfanyl group, followed by amination to introduce the amino groups at the 4 and 6 positions.
-
Coupling Reaction: : The final step involves coupling the cyanophenyl intermediate with the diaminopyrimidinyl sulfanyl intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other functional groups depending on the reducing agent used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The diaminopyrimidinyl moiety is known to interact with certain biological targets, making it a candidate for the development of inhibitors for enzymes such as kinases.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The diaminopyrimidinyl moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Unique due to its specific combination of cyanophenyl and diaminopyrimidinyl sulfanyl groups.
N-(2-cyanophenyl)-2-[(4-aminopyrimidin-2-yl)sulfanyl]acetamide: Similar but lacks one amino group, potentially altering its biological activity.
N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group, which may affect its reactivity and interactions.
Uniqueness
This compound stands out due to its specific structural features that confer unique reactivity and biological activity. The presence of both the cyanophenyl and diaminopyrimidinyl sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H12N6OS |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H12N6OS/c14-6-8-3-1-2-4-9(8)17-12(20)7-21-13-18-10(15)5-11(16)19-13/h1-5H,7H2,(H,17,20)(H4,15,16,18,19) |
Clé InChI |
XAQJTALJJLJSGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880724.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10880738.png)
![N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10880739.png)

![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880743.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10880760.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10880783.png)
![Methyl 7-(2,4-dichlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10880791.png)
